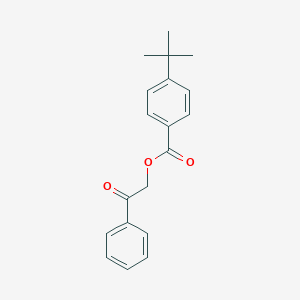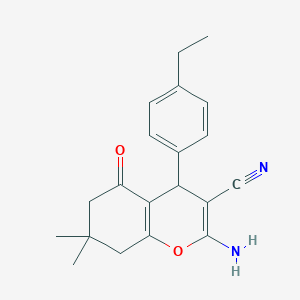![molecular formula C26H36O9 B188073 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine CAS No. 61260-08-0](/img/structure/B188073.png)
6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose subunits. It has been widely used in various scientific research applications due to its unique properties. In
Mecanismo De Acción
The mechanism of action of 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine involves the formation of inclusion complexes with guest molecules. The hydrophobic guest molecule is encapsulated within the hydrophobic cavity of the 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine, forming a stable complex. This complex can then be transported through the body, delivering the guest molecule to its target site.
Biochemical and Physiological Effects
Cyclodextrin has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have shown that 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine can cause cytotoxicity in certain cell lines. Cyclodextrin has also been shown to affect lipid metabolism and cholesterol homeostasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclodextrin has several advantages for use in lab experiments, including its ability to improve solubility and stability of hydrophobic molecules, its low toxicity, and its ability to form inclusion complexes with various guest molecules. However, 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine can also have limitations, including its high cost, limited availability, and potential for cytotoxicity in certain cell lines.
Direcciones Futuras
Cyclodextrin has a wide range of potential future directions, including its use in drug delivery systems, food and cosmetics industry, and agriculture industry. Further research is needed to explore the potential cytotoxicity of 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine in certain cell lines and to develop more efficient and cost-effective methods for its synthesis and purification. Additionally, the development of new 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine derivatives with improved properties and functionality is an area of future research.
Métodos De Síntesis
Cyclodextrin can be synthesized through enzymatic conversion of starch by 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine glycosyltransferase. The process involves the hydrolysis of starch by amylase, followed by the action of 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine glycosyltransferase to produce 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine. The resulting 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine is then purified through various methods, including chromatography and crystallization.
Aplicaciones Científicas De Investigación
Cyclodextrin has been widely used in scientific research due to its unique ability to form inclusion complexes with various guest molecules. This property makes it an ideal candidate for drug delivery systems, as it can encapsulate hydrophobic drugs and improve their solubility and stability. Cyclodextrin has also been used in the food industry as a flavor and fragrance enhancer, as well as in the cosmetics industry as a stabilizer and emulsifier.
Propiedades
Número CAS |
61260-08-0 |
|---|---|
Nombre del producto |
6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine |
Fórmula molecular |
C26H36O9 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
2,5,8,11,18,21,24,27,30-nonaoxatricyclo[29.4.0.012,17]pentatriaconta-1(35),12,14,16,31,33-hexaene |
InChI |
InChI=1S/C26H36O9/c1-3-7-25-23(5-1)32-19-15-28-11-9-27-10-12-29-16-20-33-24-6-2-4-8-26(24)35-22-18-31-14-13-30-17-21-34-25/h1-8H,9-22H2 |
Clave InChI |
GHYKVVHGPCZVOG-UHFFFAOYSA-N |
SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCOCCO1 |
SMILES canónico |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCOCCO1 |
Sinónimos |
dibenzo-27-crown-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)


![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)




